2-methyl-N-[4-(3-pyridyl)thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-5-2-3-7-13(11)15(20)19-16-18-14(10-21-16)12-6-4-8-17-9-12/h2-10H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGOKDSDAIAPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-Methyl-N-[4-(3-pyridyl)thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and case studies.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for selected bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable due to the increasing resistance of this pathogen to conventional antibiotics .
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. The results are summarized in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 5.0 |
| A549 (Lung cancer) | 7.5 |
| MCF-7 (Breast cancer) | 6.0 |
The IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting a promising avenue for further research into its mechanisms of action and potential clinical applications .
Enzyme Inhibition Studies
Additionally, the compound has been studied for its inhibitory effects on specific enzymes linked to cancer progression. For instance, it has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer cell proliferation.
Table 3: HDAC Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| HDAC1 | 1.5 |
| HDAC6 | 3.0 |
The inhibition of HDACs by this compound suggests its potential use as an epigenetic modulator in cancer therapy .
Case Studies
-
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various thiazole derivatives highlighted that compounds similar to this compound showed promising results against resistant strains of bacteria, emphasizing the importance of structural modifications in enhancing activity . -
Case Study: Cancer Cell Line Sensitivity
Research involving multiple cancer cell lines revealed that derivatives of thiazole compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development .
Scientific Research Applications
Biological Activities
Research indicates that 2-methyl-N-[4-(3-pyridyl)thiazol-2-yl]benzamide exhibits significant biological activity across several domains:
1. Antimicrobial Activity
The compound has shown promising results in inhibiting microbial growth. Its thiazole structure is associated with interactions that can disrupt microbial cell functions. Similar compounds have demonstrated effectiveness against various strains of bacteria and fungi, making this compound a candidate for further exploration in antimicrobial therapy.
2. Anticancer Potential
Studies have highlighted the cytotoxic properties of compounds with structural similarities to this compound against cancer cell lines. The compound's ability to modulate enzyme activity and receptor interactions is crucial for understanding its mechanism of action in cancer treatment.
Case Studies
Several case studies emphasize the compound's potential applications:
- Antimicrobial Studies : Research has documented the efficacy of this compound against various microbial strains, showcasing its potential as a lead compound in developing new antibiotics.
- Anticancer Research : In vitro studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines, indicating its potential role in cancer therapeutics.
- Enzyme Modulation : Investigations into the compound's ability to modulate enzyme activity have revealed its potential as a therapeutic agent in diseases where enzyme dysregulation is a factor.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | H<sub>2</sub>SO<sub>4</sub> (conc.), Δ | 2-Methylbenzoic acid + 4-(3-pyridyl)thiazol-2-amine | Complete cleavage occurs after 6–8 hours at 100°C. |
| Basic hydrolysis | NaOH (10%), reflux | Sodium 2-methylbenzoate + 4-(3-pyridyl)thiazol-2-amine | Faster than acidic hydrolysis (2–3 hours). |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The pyridyl-thiazole moiety remains intact due to its aromatic stability .
Substitution Reactions
The thiazole and pyridyl rings participate in electrophilic and nucleophilic substitutions:
Thiazole Ring Modifications
Key Notes :
-
Bromination occurs preferentially at the C5 position of the thiazole ring due to electronic activation by the adjacent pyridyl group .
-
Nitration requires fuming HNO<sub>3</sub> to overcome the deactivating effect of the pyridyl nitrogen.
Pyridyl Ring Functionalization
Reduction Reactions
Selective reduction of functional groups has been documented:
Critical Consideration :
Full saturation of the thiazole ring is challenging due to aromatic stabilization; partial reduction requires cryogenic conditions .
Coupling Reactions
The compound participates in cross-coupling reactions via its halogenated derivatives:
Optimization Data :
-
Suzuki couplings achieve >80% yield when using electron-deficient aryl boronic acids .
-
Buchwald-Hartwig amination requires 24-hour reaction times for complete conversion .
Cyclization Reactions
Under specific conditions, the compound forms fused heterocycles:
Structural Confirmation :
Cyclized products are characterized by <sup>1</sup>H NMR downfield shifts (δ 8.9–9.2 ppm) for newly formed aromatic protons .
Stability Under Oxidative Conditions
The compound demonstrates variable stability:
| Oxidizing Agent | Effect | Half-Life |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (3%) | No degradation | >24 hours |
| KMnO<sub>4</sub> (0.1 M) | Complete oxidation of thiazole sulfur to sulfone | 15 minutes |
Degradation Pathway :
Manganese-based oxidants convert the thiazole ring to thiazole-1,1-dioxide via a radical intermediate .
Comparison with Similar Compounds
Key Observations :
- Pyridine Position : The pyridin-3-yl group in the target compound vs. pyridin-2-yl or pyridin-4-yl in analogs (e.g., ) may alter target specificity due to differences in hydrogen-bonding geometry.
- Benzamide Substituents : A 2-methyl group in the target compound vs. para-fluoro (CID890517, ) or methylsulfonyl () groups influences steric and electronic properties. Piperidine-containing analogs (CID2340325) show EP2 receptor activity, while morpholine derivatives (e.g., TG6–268) lack this effect, emphasizing the importance of the piperidine moiety .
- Heterocyclic Additions : Coumarin () or oxadiazole () substitutions introduce fluorescence or metabolic stability, respectively, which are absent in the target compound.
Structure-Activity Relationship (SAR) Insights
- Pyridine Position : Pyridin-3-yl in the target compound may favor interactions with hydrophobic pockets in enzymes, while pyridin-2-yl (e.g., GSK1570606A, ) could enhance solubility via nitrogen orientation.
- Methyl vs. Fluorine : The 2-methyl group in the target compound provides steric bulk without electron-withdrawing effects, contrasting with para-fluoro analogs (CID890517) that enhance EP2 receptor binding .
- Thiazole Modifications : Piperidine or morpholine substitutions in ’s compounds (e.g., 4e, 4g) demonstrate that bulky groups at the thiazole’s 5-position improve metabolic stability but may reduce cell permeability .
Physicochemical and Spectral Properties
- Melting Points : Analogs like 4g (N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) exhibit melting points >200°C, suggesting higher crystallinity compared to the target compound, which is likely a yellow solid based on similar syntheses .
- Spectral Data : The target compound’s 1H NMR would show peaks for the methyl group (~2.5 ppm) and pyridyl protons (~7.5–8.5 ppm), aligning with analogs in .
Preparation Methods
Acid Chloride Formation
2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield 2-methylbenzoyl chloride.
Amide Bond Formation
The acid chloride reacts with 4-(3-pyridyl)thiazol-2-amine in dichloromethane using triethylamine (TEA) as a base. Alternatively, carbodiimide reagents (e.g., EDCI·HCl) with hydroxybenzotriazole (HOBt) in DMF achieve superior yields (78–85%).
Representative procedure :
-
Dissolve 4-(3-pyridyl)thiazol-2-amine (1.0 equiv) and 2-methylbenzoyl chloride (1.1 equiv) in DMF.
-
Add EDCI·HCl (1.2 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv) at 0°C.
-
Stir at room temperature for 12 hours, then pour into ice-water. Filter and recrystallize from ethanol.
Purification and Characterization
Recrystallization
Crude products are recrystallized from ethanol/water (3:1) or ethyl acetate/hexane (1:2) to remove unreacted starting materials.
Chromatography
Silica gel column chromatography with gradient elution (hexane → ethyl acetate) isolates the target compound with >98% purity.
Analytical Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridyl-H), 8.45 (d, J = 4.8 Hz, 1H, thiazole-H), 7.89–7.32 (m, 4H, benzamide-H).
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch + Suzuki | 85 | 98 | Scalable for gram-scale synthesis |
| EDCI/HOBt coupling | 78 | 97 | Mild conditions |
| Acid chloride | 70 | 95 | Low cost |
The EDCI/HOBt method minimizes racemization and is preferred for thermally sensitive intermediates.
Challenges and Optimization Strategies
Byproduct Formation
Side products like N-acetylated thiazoles arise from incomplete coupling. Adding molecular sieves (4Å) absorbs residual water, improving yields by 12–15%.
Solvent Optimization
Replacing DMF with acetonitrile in coupling reactions reduces viscosity, facilitating stirring and product isolation.
Q & A
Q. What are the validated synthetic routes for 2-methyl-N-[4-(3-pyridyl)thiazol-2-yl]benzamide, and how can reaction conditions (e.g., solvent, catalyst) impact yield and purity?
The compound is typically synthesized via condensation reactions between acyl chlorides and aminothiazole derivatives. For example:
- Step 1 : React 2-methylbenzoyl chloride with potassium thiocyanate in acetone to form an isothiocyanate intermediate .
- Step 2 : Condense with 4-(3-pyridyl)thiazol-2-amine under reflux in methanol or DMF, often using LiH as a base .
Methodological considerations : - Solvent polarity (e.g., DMF vs. methanol) affects reaction kinetics and byproduct formation.
- Catalysts like LiH improve nucleophilicity of the thiazole amine, enhancing coupling efficiency .
- Purity is validated via elemental analysis (C, H, N), NMR (δ 7.2–8.5 ppm for aromatic protons), and IR (C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or IR spectra may arise from regioisomerism or solvent effects. For example:
- NMR ambiguity : Pyridyl protons in 3-pyridyl vs. 4-pyridyl substituents show distinct splitting patterns (e.g., doublets vs. triplets) .
- IR validation : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in carbonyl stretching regions .
Best practice : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for ambiguous cases .
Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?
- Tyrosinase inhibition : Use mushroom tyrosinase assays with L-DOPA as substrate; IC₅₀ values < 10 µM indicate potent activity .
- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at therapeutic concentrations .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide structural optimization for target specificity?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosinase or bacterial PPTases). Focus on:
- Hydrogen bonding with catalytic residues (e.g., His263 in tyrosinase) .
- Hydrophobic interactions with pyridyl/thiazole moieties .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine pharmacophore models .
Q. What strategies mitigate low solubility and bioavailability in preclinical studies?
- Salt formation : Convert the free base to hydrochloride salts via HCl gas treatment in diethyl ether .
- Nanoparticle formulation : Use PLGA-based nanoparticles (size < 200 nm) to enhance aqueous dispersion and cellular uptake .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) at the benzamide carbonyl .
Q. How can researchers analyze contradictory results in enzyme inhibition vs. cellular activity assays?
Discrepancies may arise from off-target effects or poor membrane permeability.
- Mechanistic studies : Perform thermal shift assays (TSA) to confirm target engagement .
- Permeability assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion; apply efflux inhibitors (e.g., verapamil) if ABC transporters are implicated .
- Metabolite profiling : LC-MS/MS to identify active metabolites that contribute to cellular activity .
Q. What factorial design approaches optimize multi-step synthesis workflows?
A 2³ factorial design can screen variables like temperature, solvent ratio, and catalyst loading:
- Factors :
- Temperature (60°C vs. 80°C)
- Solvent (DMF:MeOH ratio 1:1 vs. 3:1)
- Catalyst (LiH vs. NaH) .
- Response variables : Yield (%), purity (HPLC area %).
- Analysis : ANOVA to identify significant interactions (p < 0.05); contour plots to map optimal conditions .
Q. How do electronic effects of substituents (e.g., methyl vs. trifluoromethyl) influence reactivity in derivatization?
- Electron-withdrawing groups (CF₃) : Increase electrophilicity of the benzamide carbonyl, accelerating nucleophilic substitution but risking over-reactivity (e.g., hydrolysis) .
- Electron-donating groups (CH₃) : Stabilize intermediates in SNAr reactions, improving regioselectivity for thiazole functionalization .
Experimental validation : Hammett plots correlating σ values with reaction rates .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Byproduct control : Optimize stoichiometry (e.g., 1.1:1 acyl chloride:amine ratio) to minimize dimerization .
- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for cost-effective scale-up .
- Process safety : Monitor exotherms in condensation steps using RC1e calorimetry .
Q. How can AI-driven platforms (e.g., COMSOL) model reaction kinetics for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
